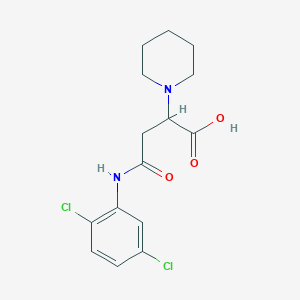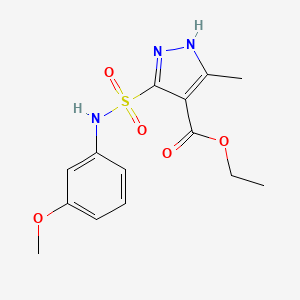
ethyl 5-(N-(3-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(N-(3-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the sulfonamide class of compounds and has been shown to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Auxin Activities
Research has explored the synthesis of compounds related to ethyl 5-(N-(3-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate. A study by A. Yue et al. (2010) details the synthesis of related pyrazole carboxylic acid compounds and their auxin (plant growth regulator) activities, although the activity was not found to be high. This study contributes to the understanding of the chemical synthesis and potential agricultural applications of these compounds.
Corrosion Inhibition
Pyrazole derivatives, including similar compounds to ethyl 5-(N-(3-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate, have been studied for their corrosion inhibition properties. J. Saranya et al. (2020) investigated pyran derivatives for corrosion mitigation of mild steel in acidic solutions, revealing high inhibition efficiency. This research highlights the potential industrial applications of these compounds in protecting metals against corrosion.
Structural and Synthetic Studies
The structure and synthesis of related pyrazole carboxylates have been a focus in several studies. For instance, W. Ashton and G. Doss (1993) conducted synthetic studies and structural assignments of ethyl 3-butyl-1-phenyl-1H-pyrazole-5-carboxylate, providing insights into the chemical properties and synthesis pathways of such compounds.
Antimicrobial and Antifungal Activities
Certain pyrazole derivatives show promise in antimicrobial and antifungal applications. Rajesh Kumar and Y. Joshi (2010) investigated the synthesis and biological activity of novel 1H‐1,4‐Diazepine derivatives, including pyrazole analogs, and found them to have significant antimicrobial, antifungal, and anthelmintic activities. This points to the potential use of these compounds in pharmaceutical applications.
Cancer Research
In the field of cancer research, pyrazole carboxamides and their derivatives have been studied for their cytotoxic effects. A study by Ashraf S. Hassan et al. (2015) synthesized novel pyrazolo[1,5-a]pyrimidines and related Schiff bases and investigated their cytotoxicity against various human cancer cell lines. The findings contribute to the exploration of new therapeutic agents in oncology.
Propiedades
IUPAC Name |
ethyl 3-[(3-methoxyphenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-4-22-14(18)12-9(2)15-16-13(12)23(19,20)17-10-6-5-7-11(8-10)21-3/h5-8,17H,4H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCSVKZXZFJJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1S(=O)(=O)NC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(N-(3-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2592877.png)


![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2592880.png)


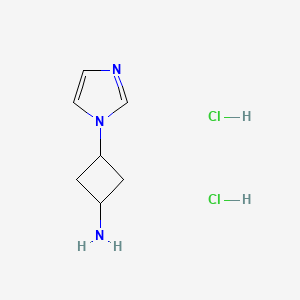
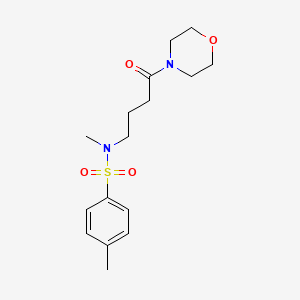
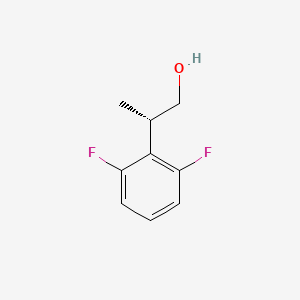
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2592892.png)

![ethyl 2-(8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2592895.png)
